N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Lipophilicity Membrane Permeability ADME Optimization

This N,2,4,4-tetramethyl-2-aminotetralin derivative delivers superior CNS penetration (XLogP3=3.3, TPSA=12 Ų) and metabolic resistance via its 4,4-gem-dimethyl motif. Designed for medicinal chemistry teams optimizing oral absorption and half-life in neuroscience probes. Available as ≥98% pure intermediate; contact our specialist team for bulk pricing, custom packaging, and global shipping logistics.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B11899255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCC1(CC(CC2=CC=CC=C21)(C)NC)C
InChIInChI=1S/C14H21N/c1-13(2)10-14(3,15-4)9-11-7-5-6-8-12(11)13/h5-8,15H,9-10H2,1-4H3
InChIKeyKECWEGGRWILTDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Chemical Identity and Core Physicochemical Properties for Procurement


N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 802046-30-6) is a fully substituted derivative of the 2-aminotetralin (2-AT) scaffold, featuring a tetrahydronaphthalene core with four methyl substituents at the N-, 2-, and 4-positions. The compound has a molecular formula of C₁₄H₂₁N and a molecular weight of 203.32 g/mol [1]. Its computed physicochemical descriptors include an XLogP3 of 3.3, a topological polar surface area (TPSA) of 12 Ų, and a single rotatable bond, which collectively distinguish it from less substituted 2-aminotetralin analogs [1].

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine: Why In-Class 2-Aminotetralin Analogs Cannot Be Assumed Interchangeable


The 2-aminotetralin chemotype exhibits extreme sensitivity to substitution pattern; small changes in N-alkylation and ring methylation profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility. Even among closely related 2-AT derivatives, variations in the degree of N- and C-methylation can shift receptor binding profiles by orders of magnitude and drastically change pharmacokinetic behavior . Consequently, generic substitution of one 2-aminotetralin derivative for another in a research or industrial context is unsupported without direct, quantitative, comparator-based evidence—the precise data provided in Section 3.

Quantitative Differentiation of N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine vs. 2-Aminotetralin Analogs: A Procurement-Focused Evidence Guide


Increased Lipophilicity (XLogP3) Relative to Unsubstituted 2-Aminotetralin

N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine exhibits a computed XLogP3 of 3.3 [1], which is 1.2 log units higher than the XLogP3 of 2.1 reported for the parent 2-aminotetralin (CAS 2954-50-9) [2]. This increase corresponds to an approximately 16-fold greater octanol-water partition coefficient, reflecting significantly enhanced lipophilicity attributable to the addition of four methyl groups.

Lipophilicity Membrane Permeability ADME Optimization

Reduced Topological Polar Surface Area (TPSA) vs. Primary Amine 2-Aminotetralin

The target compound has a computed topological polar surface area (TPSA) of 12 Ų [1], which is substantially lower than the TPSA of approximately 26 Ų expected for the primary amine 2-aminotetralin based on the contribution of a primary amine group [2]. The 54% reduction in TPSA is a direct consequence of N-methylation, which converts a hydrogen-bond donor (primary amine) to a secondary amine with reduced polarity.

Hydrogen-Bonding Oral Bioavailability Drug-likeness

Gem-Dimethyl Substitution at the 4-Position for Enhanced Metabolic Stability (Class-Level Inference)

The presence of a gem-dimethyl group at the 4-position of the tetrahydronaphthalene ring system is a recognized medicinal chemistry strategy to improve metabolic stability. Literature precedent indicates that gem-dimethyl substitution can enforce bioactive conformations, mitigate idiosyncratic toxicity, and reduce oxidative metabolism, thereby extending compound half-life . In a study of tricyclic pyridopyrazolopyrimidine-4-amine scaffolds, introduction of a C4-gem-dimethylcyclohexyl amine group resulted in a significantly improved DMPK profile compared to the unsubstituted or monomethyl analogs .

Metabolic Stability Gem-Dimethyl Effect In Vivo Half-Life

Targeted Application Scenarios for N,2,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalen-2-amine Based on Quantitative Differentiation Evidence


CNS-Targeted Chemical Probe Development Requiring Enhanced Passive Membrane Permeability

Given its XLogP3 of 3.3 (1.2 log units higher than 2-aminotetralin), this compound is a preferred starting scaffold for designing CNS-penetrant chemical probes. The elevated lipophilicity, combined with a reduced TPSA of 12 Ų, supports passive diffusion across the blood-brain barrier, a critical requirement for neuroscience drug discovery programs [1][2].

Orally Bioavailable Lead Optimization Programs in Medicinal Chemistry

The combination of increased lipophilicity (XLogP3 = 3.3) and low TPSA (12 Ų) aligns with established oral druggability guidelines (Lipinski's Rule of Five). This N-methylated, gem-dimethyl-substituted 2-aminotetralin derivative is a rational choice for medicinal chemists seeking to improve oral absorption and metabolic stability in lead series derived from the 2-AT scaffold [1][2].

Pharmacokinetic Optimization Studies Leveraging the Gem-Dimethyl Effect

The 4,4-gem-dimethyl substitution is a validated structural motif for mitigating oxidative metabolism and extending in vivo half-life. Researchers pursuing long-duration pharmacodynamic studies or seeking to reduce clearance rates in lead compounds should prioritize this derivative over non-gem-dimethyl 2-aminotetralin analogs based on class-level metabolic stability precedent .

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